molecular formula C22H26N2O4S B611478 Trimeprazine maleate, (S)- CAS No. 179463-08-2

Trimeprazine maleate, (S)-

Cat. No. B611478
M. Wt: 414.52
InChI Key: WTHCVCKKSDUGIE-FXSDFHGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimeprazine maleate, (S)-, is the S isomer of Trimeprazine maleate --- a phenothiazine derivative used as an antipruritic.

Scientific Research Applications

1. Dermatological Applications

Trimeprazine maleate has been extensively studied for its effects in dermatological conditions. Notably, it has been effective in managing symptoms of atopic eczema. A study by Savin, Paterson, Adam, & Oswald (1979) found that trimeprazine did not significantly alter the onset of scratching bouts in atopic eczema patients during different sleep stages, but it did make sleep less broken, thereby modestly reducing overall nocturnal scratching (Savin et al., 1979). Similarly, a case report by Genois, Haig, Roches, Sirard, Le May, & McCuaig (2014) demonstrated significant improvement in a child with severe atopic dermatitis and refractory pruritus using a combination of clonidine and trimeprazine (Genois et al., 2014).

2. Antimicrobial Effects

Trimeprazine's antibacterial properties have been explored as well. Dastidar, Jairaj, Mookerjee, & Chakrabarty (1997) researched its antibacterial and bactericidal activities against various strains of bacteria, including Gram-positive and Gram-negative types. Their findings indicated that trimeprazine exhibits a minimum inhibitory concentration (MIC) between 10 and 100 micrograms/ml against these strains (Dastidar et al., 1997).

3. Impact on Thyroid Function

Research has also explored the impact of trimeprazine on thyroid function. A study by Sauvage, Rousseau, Marquet, Dumeirain, Raby, & Lachâtre (1999) found that Trimeprazine could affect thyroid hormone levels and suggested mechanisms including central and peripheral pathways (Sauvage et al., 1999).

4. Photodegradation Studies

The photodegradation of trimeprazine has been studied by Ahmad, Zaheer, Gupta, & Iqbal (2016). They found that under UV-A light in aerobic conditions, trimeprazine is photolabile, producing photoproducts through oxidative photodegradation (Ahmad et al., 2016).

5. Radiosensitizing Effects

Trimeprazine has been examined for its radiosensitizing effects on anoxic E. coli cells. A study by Maniar & Singh (1983) showed that trimeprazine, alongside another drug, promethazine, sensitized anoxic E. coli B/r cells to gamma-rays under certain conditions (Maniar & Singh, 1983).

6. Pediatric Applications

In pediatric medicine, trimeprazine has been used as a premedication. A study on its efficacy for this purpose was conducted by Gillett & Keil (1960), illustrating its application in a variety of pediatric operations, especially for ear, nose, and throat procedures (Gillett & Keil, 1960).

7. Pharmacokinetic Studies

In terms of pharmacokinetics, Agrawal & Wu (2007) developed a method based on drop-to-drop solvent microextraction coupled with gas chromatography/mass spectrometry for rapid determination of trimeprazine in rat urine and blood, aiding pharmacokinetic studies (Agrawal & Wu, 2007).

8. Diabetes and Pancreatic β Cell Growth

Interestingly, trimeprazine has been studied for its potential in promoting pancreatic β cell growth and function. Kuznetsova, Yu, Hollister-Lock, Opare-Addo, Rozzo, Sadagurski, Norquay, Reed, El Khattabi, Bonner-Weir, Weir, Sharma, & White (2016) found that trimeprazine can increase IRS2 in human islets and enhance β cell growth and function in mice, offering potential applications in diabetes treatment (Kuznetsova et al., 2016).

properties

CAS RN

179463-08-2

Product Name

Trimeprazine maleate, (S)-

Molecular Formula

C22H26N2O4S

Molecular Weight

414.52

IUPAC Name

10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1)

InChI

1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1

InChI Key

WTHCVCKKSDUGIE-FXSDFHGDSA-N

SMILES

C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alimemazine maleate, (S)-;  Trimeprazine maleate, (+)-;  Trimeprazine maleate, (S)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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